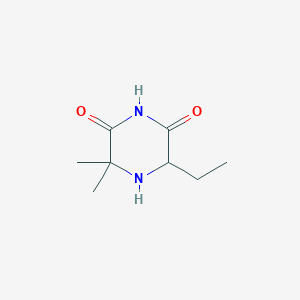

5-Ethyl-3,3-dimethylpiperazine-2,6-dione

Description

5-Ethyl-3,3-dimethylpiperazine-2,6-dione is a chemical compound with the molecular formula C8H14N2O2. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

5-ethyl-3,3-dimethylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-4-5-6(11)9-7(12)8(2,3)10-5/h5,10H,4H2,1-3H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAVSHRRUDMKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)C(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,3-dimethylpiperazine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular heterocyclization . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.

Industrial Production Methods

In industrial settings, the production of 5-Ethyl-3,3-dimethylpiperazine-2,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,3-dimethylpiperazine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

5-Ethyl-3,3-dimethylpiperazine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-3,3-dimethylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethylpiperazine-2,6-dione: A similar compound with a different alkyl group at the 5-position.

5-Methyl-3,3-dimethylpiperazine-2,6-dione: Another derivative with a methyl group instead of an ethyl group at the 5-position.

Uniqueness

5-Ethyl-3,3-dimethylpiperazine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

5-Ethyl-3,3-dimethylpiperazine-2,6-dione, also known as a diketopiperazine derivative, has garnered attention for its potential biological activities. This compound's structure is characterized by a piperazine ring with ethyl and dimethyl substitutions, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The chemical formula for 5-Ethyl-3,3-dimethylpiperazine-2,6-dione is . The structural representation is as follows:

Biological Activities

Research has indicated that diketopiperazines like 5-Ethyl-3,3-dimethylpiperazine-2,6-dione exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that diketopiperazines can inhibit the growth of various bacterial strains. For instance, compounds similar to 5-Ethyl-3,3-dimethylpiperazine-2,6-dione have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms.

- Antioxidant Effects : Diketopiperazines are also noted for their potential antioxidant activities. This property is crucial in mitigating oxidative stress within cells, which can lead to various diseases.

The biological effects of 5-Ethyl-3,3-dimethylpiperazine-2,6-dione may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways that facilitate tumor growth or bacterial proliferation.

- Cell Cycle Modulation : It is suggested that the compound can affect the cell cycle phases in cancer cells, leading to increased apoptosis rates.

Research Findings and Case Studies

Several studies have investigated the biological activities of diketopiperazines:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various diketopiperazines against resistant bacterial strains. The results indicated that 5-Ethyl-3,3-dimethylpiperazine-2,6-dione exhibited significant inhibition zones compared to control groups .

- Antitumor Activity Assessment : In a study focused on the antitumor potential of diketopiperazines, researchers administered 5-Ethyl-3,3-dimethylpiperazine-2,6-dione to mice with induced tumors. The findings showed a marked reduction in tumor size and an increase in apoptotic cells within the tumor tissue .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.